
3-Butyn-2-ol, 4-(1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Naphthalen-1-yl)but-3-yn-2-ol is an organic compound with the molecular formula C14H12O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and an alkyne group on a butyl chain attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)but-3-yn-2-ol typically involves the coupling of a naphthalene derivative with a butynol derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of 1-bromo-naphthalene with 3-butyn-2-ol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 4-(Naphthalen-1-yl)but-3-yn-2-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Naphthalen-1-yl)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the alkyne group.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 4-(Naphthalen-1-yl)but-3-yn-2-one.
Reduction: 4-(Naphthalen-1-yl)but-3-en-2-ol or 4-(Naphthalen-1-yl)butan-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Naphthalen-1-yl)but-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving naphthalene derivatives.
Mécanisme D'action
The mechanism of action of 4-(Naphthalen-1-yl)but-3-yn-2-ol depends on its specific application. In photochromic materials, the compound undergoes reversible structural changes upon exposure to light, altering its optical properties. This involves the cleavage and reformation of chemical bonds within the molecule, influenced by the presence of the hydroxyl and alkyne groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Naphthalen-1-yl)butan-2-ol: Lacks the alkyne group, making it less reactive in certain types of chemical reactions.
4-(Naphthalen-1-yl)but-3-en-2-ol: Contains an alkene group instead of an alkyne group, affecting its reactivity and applications.
Naphthopyrans: Compounds with similar photochromic properties but different structural features.
Uniqueness
4-(Naphthalen-1-yl)but-3-yn-2-ol is unique due to the presence of both a hydroxyl group and an alkyne group on the butyl chain, which provides a combination of reactivity and structural versatility not found in many other naphthalene derivatives .
Propriétés
Numéro CAS |
830329-26-5 |
|---|---|
Formule moléculaire |
C14H12O |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
4-naphthalen-1-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C14H12O/c1-11(15)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15H,1H3 |
Clé InChI |
KMIBIPXVWJESAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CC1=CC=CC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


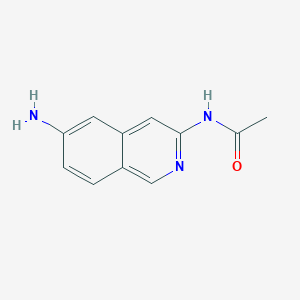


![1-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)ethan-1-one](/img/structure/B11899816.png)

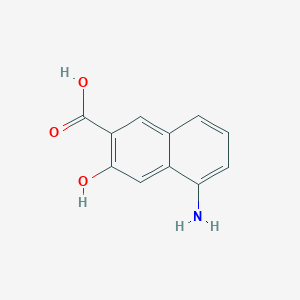
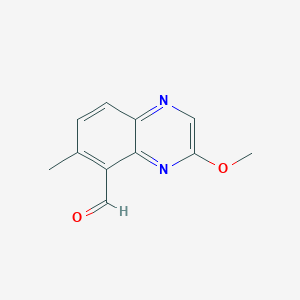
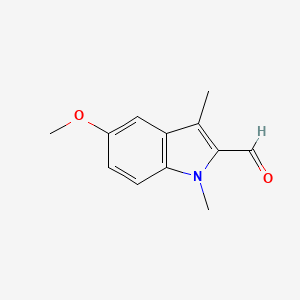

![1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal](/img/structure/B11899868.png)
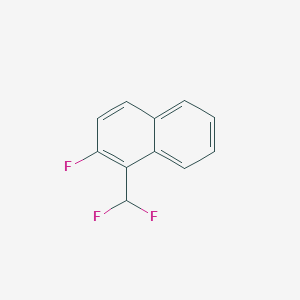
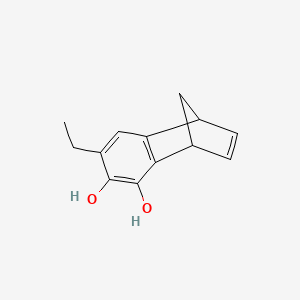
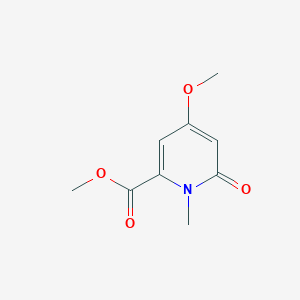
![8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11899900.png)
